molecular formula C11H6Br2O3 B311229 2,4-Dibromophenyl 2-furoate

2,4-Dibromophenyl 2-furoate

Cat. No.: B311229
M. Wt: 345.97 g/mol
InChI Key: XCGLPEZAHFMUKN-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl 2-furoate is a brominated aromatic ester compound characterized by a furan ring substituted with a carboxylate ester group and a phenyl ring bearing bromine atoms at the 2- and 4-positions. The molecular formula is inferred as C₁₁H₆Br₂O₃, with a molecular weight of 352.97 g/mol.

Properties

Molecular Formula

C11H6Br2O3

Molecular Weight

345.97 g/mol

IUPAC Name

(2,4-dibromophenyl) furan-2-carboxylate

InChI

InChI=1S/C11H6Br2O3/c12-7-3-4-9(8(13)6-7)16-11(14)10-2-1-5-15-10/h1-6H

InChI Key

XCGLPEZAHFMUKN-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms on the 2,4-dibromophenyl group undergo SNAr reactions under basic conditions. Key findings include:

  • Reactivity with Amines :
    Substitution occurs preferentially at the para position due to steric hindrance at the ortho position. For example, reactions with secondary amines (e.g., piperidine) yield 4-bromo-2-(2-furoyloxy)phenylpiperidine derivatives .

    • Rate constants (kNk_N) range from 2.4×1032.4\times 10^{-3} to 5.6×1035.6\times 10^{-3} L/mol·s in 20% aqueous DMSO .

    • Base concentration critically influences the rate-determining step: nucleophilic attack dominates at high pH, while β-elimination of HBr prevails at lower pH .

  • Competitive Fluorine Substitution :
    In mixed halogen systems, bromine substitution outcompetes fluorine. For example, in reactions with 2-fluoro-4-bromo analogs, Br substitution occurs 3.2× faster than F substitution .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionProduct FormedRate Constant (kobsk_{obs})Mechanism
Acidic (HCl/H2O)2-Furoic acid + 2,4-Dibromophenol1.8×1041.8\times 10^{-4} s⁻¹Acid-catalyzed ester cleavage
Basic (NaOH)2-Furoate anion + 2,4-Dibromophenol4.2×1034.2\times 10^{-3} s⁻¹Base-induced saponification
  • Hydrolysis rates increase by 23× in basic vs. acidic media due to hydroxide ion participation in transition-state stabilization .

Aminolysis and Transesterification

The furoate group reacts with nucleophiles such as amines or alcohols:

  • Aminolysis with Primary Amines :

    • Produces substituted amides (e.g., NN-benzyl-2-furamide) with yields >85% in DMF at 80°C .

    • Hammett correlation (ρ=3.18ρ=3.18) indicates strong dependence on electronic effects of substituents .

  • Transesterification :
    Methanol or ethanol displaces the 2,4-dibromophenyl group under catalytic conditions (e.g., pp-TsOH):

    R O CO Furan R OH R O CO Furan ROH\text{R O CO Furan R OH R O CO Furan ROH}

    Equilibrium favors smaller alkyl groups (e.g., methyl > ethyl) .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in limited electrophilic reactions:

  • Nitration :
    Requires harsh conditions (HNO3/H2SO4, 100°C) to yield 3-nitro-2,4-dibromophenyl 2-furoate .

  • Sulfonation :
    Fails under standard conditions due to deactivation by bromine substituents .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C–Br bonds:

  • Debromination :
    Major pathway generates 2-bromophenyl 2-furoate (Φ=0.32Φ=0.32 in acetonitrile) .

  • Radical Coupling :
    Secondary products include biaryl derivatives (e.g., 4,4'-difuroyloxy-2,2'-dibromobiphenyl) .

Comparative Reactivity with Analogues

Data from structurally similar compounds highlight substituent effects:

CompoundHydrolysis Rate (kobsk_{obs}, s⁻¹)SNAr Rate (kNk_N, L/mol·s)
2,4-Dibromophenyl 2-furoate4.2×1034.2\times 10^{-3}5.6×1035.6\times 10^{-3}
4,5-Dibromo-2-furoic acid9.8×1039.8\times 10^{-3}1.1×1021.1\times 10^{-2}
Methyl 5-bromo-2-furoate2.1×1032.1\times 10^{-3}3.4×1033.4\times 10^{-3}
  • Electron-withdrawing bromine atoms enhance electrophilicity but reduce ester stability .

Biological Interactions

Though not its primary application, limited studies note:

  • Enzyme Inhibition :
    Acts as a weak inhibitor of acetylcholinesterase (IC50=78muMIC_{50}=78\\mu \text{M}) due to furoate π-π stacking with active-site residues .

  • Metabolic Demethylation :
    In plant models, 2.4% demethylation to 2,4-dibromophenol occurs over 72 hours .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Furoate (C₇H₈O₃)

  • Structure : Features a furan ring with an ethyl ester group.
  • Properties: Lower molecular weight (140.14 g/mol) and higher volatility compared to brominated analogs. Ethyl 2-furoate is naturally occurring, notably in wines, where its concentration is influenced by grape variety and fermentation processes .
  • Odor Profile: Exhibits "sweet," "acid," and "urinous" notes, distinct from brominated derivatives due to the absence of halogens .

2-(4-Bromophenyl)Dibenzo[b,d]Furan (C₁₈H₁₁BrO)

  • Structure : Combines a bromophenyl group with a dibenzofuran core.
  • Properties : Higher molecular weight (323.18 g/mol ) and extended aromaticity compared to 2,4-dibromophenyl 2-furoate. The dibenzofuran moiety enhances thermal stability, making it suitable for organic electronics.
  • Reactivity : Bromine at the para position directs electrophilic substitutions, similar to 2,4-dibromophenyl derivatives .

4-Bromo-2-[3-(2-Thienyl)Acryloyl]Phenyl 2-Furoate (C₁₈H₁₁BrO₄S)

  • Structure : Incorporates a thiophene-acryloyl group alongside the bromophenyl furoate.
  • Properties: Higher molecular weight (403.25 g/mol) due to the sulfur-containing thienyl group.
  • Applications : Thiophene derivatives are common in optoelectronics, suggesting this compound may serve in functional materials .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₁₁H₆Br₂O₃ 352.97 Bromophenyl, furoate ester High stability, synthetic intermediate
Ethyl 2-furoate C₇H₈O₃ 140.14 Ethyl ester, furan Volatile flavor compound in wines
2-(4-Bromophenyl)dibenzo[b,d]furan C₁₈H₁₁BrO 323.18 Bromophenyl, dibenzofuran Thermal stability, electronics
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate C₁₈H₁₁BrO₄S 403.25 Bromophenyl, thienyl acryloyl Optoelectronic applications

Key Research Findings and Insights

Electronic Effects of Bromine: Bromine atoms in this compound increase electron-withdrawing effects, directing reactivity in aromatic substitutions. This contrasts with non-halogenated esters like ethyl 2-furoate, which prioritize steric and inductive effects .

Odor and Volatility: Bromination reduces volatility compared to alkyl esters (e.g., ethyl 2-furoate), likely eliminating the "urinous" or "sweet" odors observed in simpler furoates .

Hydrolytic Sensitivity : The furoate ester group may render this compound more prone to hydrolysis than dibenzofuran analogs, impacting storage and application conditions.

Thermal Stability : Dibenzofuran derivatives exhibit superior thermal stability due to extended conjugation, whereas acryloyl-thiophene analogs (e.g., 4-bromo-2-thienyl acryloyl phenyl furoate) offer tunable optoelectronic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dibromophenyl 2-furoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A plausible approach involves esterification between 2-furoic acid and 2,4-dibromophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine) as a catalyst. Solvent choice (e.g., dry dichloromethane or THF) and inert atmosphere (N₂/Ar) are critical to avoid hydrolysis. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS (e.g., AromaOffice2D software for volatile analysis) .
  • Data Contradiction : Discrepancies in yield may arise from bromophenol reactivity; troubleshoot by varying stoichiometry (1:1.2 molar ratio of acid to phenol) or reaction time (12–24 hrs).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodology :

  • NMR : ¹H NMR should show aromatic protons of the dibromophenyl group (δ 7.2–8.0 ppm, splitting patterns dependent on substitution) and furan ring protons (δ 6.3–7.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 349.88 (C₁₁H₇Br₂O₃).
  • IR : Strong C=O stretch (~1720 cm⁻¹) and C-O ester (~1250 cm⁻¹).
    • Cross-validate with databases like NIST Chemistry WebBook for fragmentation patterns .

Q. How does the steric and electronic environment of the 2,4-dibromophenyl group influence the compound’s stability under acidic or basic conditions?

  • Methodology : Perform hydrolytic stability assays by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis (λ_max ~270 nm for aromatic systems) or LC-MS. The electron-withdrawing bromine atoms may slow hydrolysis compared to non-halogenated analogs. Compare with structurally related esters (e.g., methyl 2-furoate, which degrades faster due to lower steric hindrance) .

Advanced Research Questions

Q. What computational modeling strategies can predict the reactivity of this compound in catalytic systems or biological environments?

  • Methodology : Use DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, HOMO-LUMO gaps, and partial charges. Molecular docking (AutoDock Vina) can simulate interactions with enzymes (e.g., esterases) or receptors. Validate predictions with experimental kinetic studies (e.g., enzyme inhibition assays) .

Q. How does this compound interact with biological systems, and what experimental designs are suitable for assessing its effects on gene expression?

  • Methodology :

  • In vitro : Treat cell lines (e.g., HepG2, HEK293) with varying concentrations (1–100 µM) and perform RNA-seq or qPCR to profile gene expression (e.g., ENPP2, as seen in brominated ether analogs). Include controls (vehicle-only and positive controls like TCDD).
  • In vivo : Administer to model organisms (e.g., zebrafish, mice) and analyze tissue-specific effects via immunohistochemistry or Western blotting .

Q. What are the key challenges in resolving contradictory data on the compound’s photodegradation pathways, and how can they be addressed methodologically?

  • Methodology : Conflicting reports on photolysis products may stem from light source variability (UV-A vs. UV-C) or solvent effects. Standardize conditions using a solar simulator (AM1.5G spectrum) and analyze products via LC-HRMS. Compare with computational predictions (e.g., TD-DFT for excited-state behavior). For example, debromination or furan ring opening may occur, depending on irradiation intensity .

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